molecular formula C14H12N4O B11806125 3-(1H-benzimidazol-2-yl)-N'-hydroxybenzenecarboximidamide

3-(1H-benzimidazol-2-yl)-N'-hydroxybenzenecarboximidamide

Cat. No.: B11806125
M. Wt: 252.27 g/mol
InChI Key: KUAYDSHHWYMOJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-benzimidazol-2-yl)-N’-hydroxybenzenecarboximidamide is an organic compound belonging to the class of benzimidazoles. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)-N’-hydroxybenzenecarboximidamide typically involves the condensation of ortho-phenylenediamine with benzaldehydes using an oxidation agent such as sodium metabisulphite in a solvent mixture under mild conditions . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzimidazole ring. The final product is obtained after purification steps, including washing with hexane and water.

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzimidazol-2-yl)-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

3-(1H-benzimidazol-2-yl)-N’-hydroxybenzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-yl)-N’-hydroxybenzenecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-benzimidazol-2-yl)-N’-hydroxybenzenecarboximidamide is unique due to its specific structural features, which confer distinct pharmacological properties

Properties

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C14H12N4O/c15-13(18-19)9-4-3-5-10(8-9)14-16-11-6-1-2-7-12(11)17-14/h1-8,19H,(H2,15,18)(H,16,17)

InChI Key

KUAYDSHHWYMOJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)C(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.